molecular formula C10H18ClNO B12585640 4-Pentenamide, N-butyl-N-chloro-3-methyl- CAS No. 647027-70-1

4-Pentenamide, N-butyl-N-chloro-3-methyl-

Cat. No.: B12585640
CAS No.: 647027-70-1
M. Wt: 203.71 g/mol
InChI Key: YSKFQOCXOVOFNL-UHFFFAOYSA-N
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Description

4-Pentenamide, N-butyl-N-chloro-3-methyl- is an organic compound with a unique structure that includes a pentenamide backbone, a butyl group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenamide, N-butyl-N-chloro-3-methyl- typically involves the reaction of 4-pentenamide with N-butyl-N-chloro-3-methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-Pentenamide, N-butyl-N-chloro-3-methyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Pentenamide, N-butyl-N-chloro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-Pentenamide, N-butyl-N-chloro-3-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pentenamide, N-butyl-N-chloro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(tert-pentyl)aniline
  • N-(4-(tert-butylamino)phenyl)acetamide
  • 3-methyl-3-((perfluorophenyl)amino)butan-1-ol

Uniqueness

4-Pentenamide, N-butyl-N-chloro-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

647027-70-1

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

N-butyl-N-chloro-3-methylpent-4-enamide

InChI

InChI=1S/C10H18ClNO/c1-4-6-7-12(11)10(13)8-9(3)5-2/h5,9H,2,4,6-8H2,1,3H3

InChI Key

YSKFQOCXOVOFNL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C(=O)CC(C)C=C)Cl

Origin of Product

United States

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